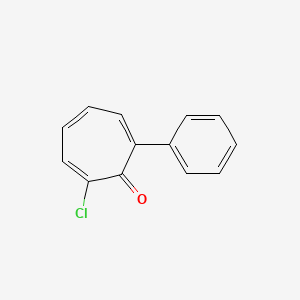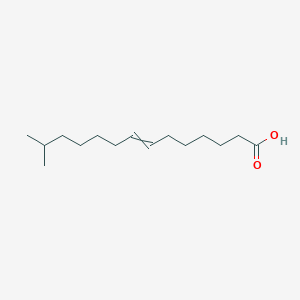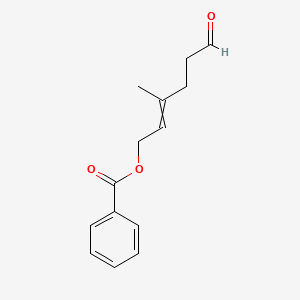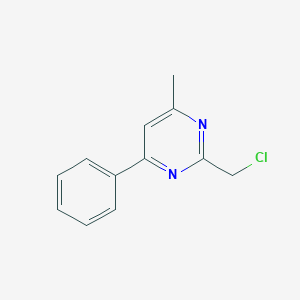
2-Chlorophenyl oct-1-en-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorophenyl oct-1-en-1-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chlorophenyl group attached to an oct-1-en-1-ylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl oct-1-en-1-ylcarbamate typically involves the reaction of 2-chlorophenyl isocyanate with oct-1-en-1-ol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that facilitate the reaction can also be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorophenyl oct-1-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of 2-chlorophenyl oct-1-en-1-ylamine.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
2-Chlorophenyl oct-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pesticides and herbicides due to its potential bioactivity.
Wirkmechanismus
The mechanism of action of 2-Chlorophenyl oct-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chlorophenyl isocyanate
- Oct-1-en-1-ol
- 2-Chlorophenyl oct-1-en-1-ylamine
Uniqueness
2-Chlorophenyl oct-1-en-1-ylcarbamate is unique due to its specific combination of a chlorophenyl group and an oct-1-en-1-ylcarbamate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88309-41-5 |
|---|---|
Molekularformel |
C15H20ClNO2 |
Molekulargewicht |
281.78 g/mol |
IUPAC-Name |
(2-chlorophenyl) N-oct-1-enylcarbamate |
InChI |
InChI=1S/C15H20ClNO2/c1-2-3-4-5-6-9-12-17-15(18)19-14-11-8-7-10-13(14)16/h7-12H,2-6H2,1H3,(H,17,18) |
InChI-Schlüssel |
FAKJMFZCMGBXNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CNC(=O)OC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)



![1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one](/img/structure/B14387288.png)
![4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14387290.png)





